3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID
Description
This compound is a benzoic acid derivative featuring a substituted acrylamide side chain. Key structural elements include:
- Benzoic acid backbone: Provides acidity (pKa ~4.2) and hydrogen-bonding capacity.
- (E)-2-cyano-2-propenoyl group: Introduces electrophilicity and planar geometry due to the conjugated double bond and cyano group.
The compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to chlorinated aromatic motifs (e.g., prostaglandin or leukotriene pathways) .
Properties
IUPAC Name |
3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4/c25-20-9-7-16(8-10-20)15-31-22-6-1-3-17(12-22)11-19(14-26)23(28)27-21-5-2-4-18(13-21)24(29)30/h1-13H,15H2,(H,27,28)(H,29,30)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIAEVKRYTXEPD-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the chlorobenzyl ether: This step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the cyano group: This can be achieved through a nucleophilic substitution reaction using a cyanide source.
Formation of the propenoyl group: This step may involve the reaction of an appropriate acyl chloride with the intermediate compound.
Final coupling: The final step involves coupling the intermediate with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key Comparative Insights
Electronic and Steric Effects
- The cyano group increases electrophilicity at the acrylamide’s β-carbon, making it more reactive toward nucleophiles (e.g., cysteine residues in enzymes) than non-cyano analogs like L-655,240 .
Pharmacological Potential
- Unlike MK-886, which targets FLAP via a bulky indole-tert-butylthio motif, the target compound’s chlorinated phenyl ether may favor binding to oxidoreductases or kinases .
- The free carboxylic acid group (absent in methyl ester analogs like ) could enable salt formation for improved solubility in drug formulations.
Biological Activity
3-[((E)-3-{3-[(4-Chlorobenzyl)Oxy]Phenyl}-2-Cyano-2-Propenoyl)Amino]Benzoic Acid, also known as a derivative of acrylic acid, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a chlorobenzyl group, which influences its interactions with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes an acrylic acid moiety linked to a chlorobenzyl ether, which contributes to its unique chemical properties. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Notably, it has been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Key Mechanisms:
- Inhibition of COX-2 : The compound binds to COX-2, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, thereby influencing cancer cell growth.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anti-inflammatory Activity
A study involving LPS-induced inflammation in rats showed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β. The results indicated a potential for this compound to serve as a therapeutic agent in inflammatory diseases.
| Parameter | Control Group | Treatment Group | P-value |
|---|---|---|---|
| TNF-α (pg/mL) | 10,000 ± 1,500 | 5,700 ± 1,040 | <0.001 |
| IL-1β (pg/mL) | 4,500 ± 500 | 2,320 ± 280 | <0.001 |
| White Blood Cell Count (x10^3/µL) | 12 ± 1 | 7 ± 0.5 | <0.01 |
These findings suggest that the compound could potentially mitigate inflammatory responses without the side effects associated with traditional NSAIDs.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. It appears to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The exact pathways remain under investigation but may involve modulation of apoptosis-related proteins and cell cycle regulators.
Case Studies
- Study on Inflammation : In a controlled study using rat models, administration of the compound resulted in significant reductions in inflammation markers compared to controls, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to decreased viability in breast cancer cells through mechanisms that may involve cell cycle arrest and apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
